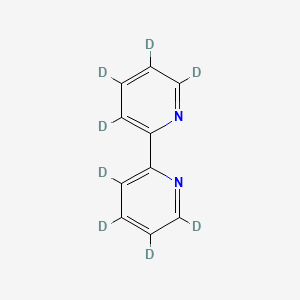

2,2'-Dipyridyl-d8

Descripción

Significance of Isotopic Labeling in Chemical and Spectroscopic Investigations

Isotopic labeling is a technique that involves replacing one or more atoms in a molecule with one of its isotopes. creative-proteomics.com Stable isotopes, which are non-radioactive, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are particularly valuable tools for probing chemical and biological processes. symeres.com The introduction of these isotopes serves as a marker, allowing researchers to track the movement and transformation of molecules with high precision without the safety concerns associated with radioactive isotopes. creative-proteomics.comstudysmarter.co.uk

Deuterium labeling, the replacement of hydrogen with its heavier, stable isotope, is of particular importance in modern research. clearsynth.com Although deuterated compounds are chemically very similar to their hydrogen-containing counterparts, the difference in mass leads to distinct physical properties that can be exploited in various analytical techniques. clearsynth.com

Key applications and advantages of deuterium labeling include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium has a different magnetic moment than hydrogen (protium), which means it is essentially "invisible" in standard ¹H NMR spectroscopy. This simplifies complex spectra by removing signals from the deuterated positions. Conversely, ²H NMR can be used to probe specific deuterated sites. This is useful for determining protein structures and studying protein-ligand interactions. clearsynth.com The use of deuterated solvents is also a routine and critical practice in NMR for dissolving samples without introducing overwhelming solvent signals. acs.org In studies of large biomolecules, deuteration can significantly improve the relaxation properties of the remaining protons, leading to sharper signals and better resolution in the resulting spectra. unl.pt

Mass Spectrometry (MS): The increased mass of deuterium-labeled compounds allows them to be easily distinguished from their non-labeled analogues in a mass spectrometer. longdom.org This makes them excellent internal standards for quantitative analysis, improving the accuracy and precision of measurements in fields like metabolomics and environmental analysis. symeres.comacs.org

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, reactions that involve the breaking of this bond proceed more slowly for the deuterated compound. This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms. symeres.com

Metabolism and Pharmacokinetic Studies: In drug development, deuterium labeling can provide valuable insights into metabolic pathways. clearsynth.com By strategically placing deuterium atoms at sites prone to metabolic breakdown, the rate of metabolism can be slowed, which can help in optimizing the pharmacokinetic properties of drug candidates. symeres.comacs.org

Foundational Role of 2,2'-Dipyridyl-d8 as a Bidentate Ligand in Coordination Chemistry

This compound is the deuterated form of 2,2'-bipyridine (B1663995) (bpy), a compound that holds a significant place in the history of coordination chemistry. cymitquimica.comnih.gov 2,2'-bipyridine consists of two pyridine (B92270) rings linked by a single C-C bond, with the nitrogen atoms positioned to coordinate to a single metal center in a pincer-like fashion. chemicalland21.com This ability to bind to a metal through two donor atoms makes it a classic example of a bidentate chelating ligand. wisdomlib.org The formation of a stable five-membered ring with the metal ion (a metallocycle) is a key feature of its coordination behavior. ajol.info

The coordination chemistry of 2,2'-bipyridine is extensive, and it forms stable complexes with a vast number of metal ions. nih.govnsf.gov These complexes are central to research in areas such as catalysis, photochemistry, and the development of luminescent materials. chemicalland21.com The rigidity and aromatic nature of the bipyridine ligand can impart unique photophysical and electrochemical properties to the resulting metal complexes. nsf.gov

This compound, with the chemical formula C₁₀D₈N₂, shares the fundamental coordination properties of its non-deuterated parent compound. cymitquimica.com It functions as a strong bidentate N,N-donor ligand, readily forming complexes with transition metals. ajol.info The primary reason for using the deuterated version is to leverage the benefits of isotopic labeling described in the previous section. For instance, in spectroscopic studies of the resulting metal complexes, the absence of C-H vibrations and ¹H NMR signals from the ligand can simplify spectral analysis and allow researchers to focus on other aspects of the complex's structure or reactivity. cymitquimica.com

Research involving this compound often focuses on detailed spectroscopic characterization of metal complexes. For example, it has been used in the synthesis of complexes with ruthenium and osmium, such as Tris(2,2'-bipyridyl-d8)ruthenium(II) and Tris(2,2'-bipyridine-d8)osmium(2+), to study their highly resolved emission spectra and photophysical properties. americanelements.comacs.org It has also been employed in NMR studies to investigate the structure of nanocrystals. cymitquimica.comchemicalbook.com

The physical and chemical properties of this compound are very similar to its protic analogue, as shown in the table below.

Table 1: Comparison of Physical Properties

| Property | This compound | 2,2'-Bipyridine |

|---|---|---|

| CAS Number | 32190-42-4 chemical-suppliers.eu | 366-18-7 chemicalland21.com |

| Molecular Formula | C₁₀D₈N₂ chemical-suppliers.eu | C₁₀H₈N₂ chemicalland21.com |

| Molecular Weight | 164.23 g/mol chemicalbook.com | 156.19 g/mol chemicalland21.com |

| Appearance | White to off-white solid/powder cymitquimica.comchemicalland21.com | White to off-white powder chemicalland21.com |

| Melting Point | 70-73 °C chemical-suppliers.eu | 69-72 °C chemicalland21.com |

| Boiling Point | 273 °C chemical-suppliers.eu | 272-273 °C chemicalland21.com |

| Solubility | Soluble in polar organic solvents like alcohol, ether, benzene, and chloroform. cymitquimica.comchemicalland21.com | Slightly soluble in water; soluble in alcohol, ether, benzene, chloroform. chemicalland21.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,10-phenanthroline (B135089) |

| 2,2'-Bipyridine |

| This compound |

| Carbon-13 |

| Deuterium |

| Nitrogen-15 |

| Osmium |

| Ruthenium |

| Tris(2,2'-bipyridyl-d8)ruthenium(II) |

Structure

3D Structure

Propiedades

IUPAC Name |

2,3,4,5-tetradeuterio-6-(3,4,5,6-tetradeuteriopyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFVEXUMMXZLPA-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464007 | |

| Record name | 2,2'-Dipyridyl-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32190-42-4 | |

| Record name | 2,2'-Dipyridyl-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dipyridyl-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Labeling Strategies

Direct Dehydrogenation and Catalytic Coupling Approaches for 2,2'-Dipyridyl-d8

The most direct route to synthesizing bipyridine structures involves the coupling of pyridine (B92270) precursors. For the deuterated analog, this typically involves starting with an isotopically enriched pyridine source.

A straightforward and effective method for producing isotopically pure this compound (often abbreviated as bpy-d8) is through the dehydrogenation reaction of pyridine-d5. researchgate.net This approach is valued for its convenience and safety, directly converting the deuterated precursor into the desired coupled product. researchgate.net By starting with pyridine-d5, the resulting 2,2'-bipyridine (B1663995) molecule incorporates deuterium (B1214612) at all eight positions on the aromatic rings.

Catalytic methods are central to the efficient synthesis of 2,2'-bipyridyls from pyridines, and these principles are directly applicable to the synthesis of their deuterated analogs. The most streamlined synthetic approach is the dehydrogenative dimerization of the parent pyridine. nih.govresearchgate.net

Homogeneous Catalysis: Palladium-catalyzed dehydrogenative synthesis is a prominent method. nih.govresearchgate.net This process often utilizes a palladium catalyst in conjunction with an oxidant, such as a silver(I) salt, to facilitate the C-H activation and subsequent coupling of two pyridine molecules at their C2-positions. nih.govresearchgate.net

Heterogeneous Catalysis: An alternative approach employs heterogeneous catalysts. For instance, using Raney nickel as a catalyst in an autoclave allows for the direct dehydrogenation coupling of pyridine to form 2,2'-dipyridyl. google.com This method offers advantages such as the use of a less expensive catalyst compared to precious metals and a simplified technical process that avoids the chlorination of pyridine. google.com The efficiency of this reaction can be enhanced by the addition of a reaction promoter. google.com

A summary of representative catalytic systems is provided below.

| Catalyst System | Oxidant/Promoter | Key Features |

| Palladium (Pd) | Silver(I) Salt | Effective for regioselective reaction at C2-positions. nih.govresearchgate.net |

| Raney Nickel | Reaction Promoter (e.g., R-X) | Utilizes a low-cost, non-precious metal catalyst; environmentally friendly. google.com |

Regioselective Deuteration Techniques for Substituted Bipyridines

While direct synthesis from deuterated precursors is common for this compound, regioselective deuteration techniques offer pathways to introduce deuterium into specific positions of a pre-existing bipyridine framework. These methods are particularly valuable for creating partially deuterated or specifically labeled substituted bipyridines.

Microwave-assisted regioselective deuteration has been demonstrated for dimethyl-2,2'-bipyridine derivatives. rsc.org In this method, the targeted bipyridine is treated in a deuterium oxide (D₂O) solution under microwave irradiation, leading to rapid and selective H-D exchange at specific sites, such as the methyl groups. rsc.org For example, [D₆]-4,4′-dimethyl-2,2′-bipyridine was formed in quantitative yield within 15 minutes using this technique. rsc.org Such methods highlight the potential for precise deuterium labeling, which is essential for detailed spectroscopic analysis and mechanistic studies. rsc.org Deuterium labeling experiments have also been used to probe reaction mechanisms, such as the irreversible rollover C-H activation process in Rh(I)-catalyzed reactions of bipyridine derivatives. thieme-connect.com

Deuterium Incorporation via Hydrogen-Deuterium Exchange Pathways

Hydrogen-deuterium (H-D) exchange is a fundamental chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This can be achieved through various strategies, providing a versatile tool for the deuteration of organic molecules.

Proton replacement in organic molecules can be facilitated by catalysts or changes in reaction conditions. wikipedia.org Acid- and base-catalyzed H-D exchange processes are common methods for incorporating deuterium into organic frameworks. nih.gov The reaction typically involves placing the substrate in a deuterium-rich solvent, such as D₂O, often with an acid or base to promote the exchange at specific, often acidic, C-H centers. nih.gov For aromatic systems, this allows for the incorporation of deuterium directly onto the ring structure. The process is an equilibrium, and the extent of deuteration depends on factors like pH, temperature, and reaction time. wikipedia.orgnih.gov

| Method | Description |

| Acid/Base Catalysis | The use of acid or base catalysts promotes the exchange of protons for deuterons from a deuterated solvent source. wikipedia.orgnih.gov |

| Metal Catalysis | Metal catalysts, such as platinum, can also facilitate the H-D exchange reaction. wikipedia.org |

| Microwave Assistance | Microwave irradiation can significantly accelerate the rate of H-D exchange, allowing for rapid deuteration under controlled conditions. rsc.org |

In some molecular systems, deuterium incorporation can occur in a stepwise or sequential manner. This phenomenon has been observed in organometallic rhodium(III) half-sandwich complexes that contain a bipyridine ligand. researchgate.net In these specific complexes, the protons on the ancillary pentamethylcyclopentadienyl (Cp*) ligand undergo rapid and sequential deuteration in aqueous media at ambient temperature. researchgate.net Mass spectrometry and NMR analysis show the progressive incorporation of deuterium, from D₁ to D₁₅, indicating a stepwise process rather than an all-at-once exchange. researchgate.net This principle of sequential deuteration, where different protons exchange at different rates, is a key aspect of H-D exchange dynamics and can be exploited to create various isotopologs of complex molecules containing bipyridine frameworks.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The use of 2,2'-Dipyridyl-d8 in NMR spectroscopy offers several advantages, primarily stemming from the replacement of hydrogen (¹H) with deuterium (B1214612) (²H). This isotopic substitution simplifies ¹H NMR spectra by removing the signals of the bipyridyl ligand, thereby reducing spectral crowding and allowing for clearer observation of other ligand signals in complex coordination compounds. whiterose.ac.uk

Applications in Structural Assignment of Metal Complexes

The simplification of ¹H NMR spectra through the use of this compound is a significant advantage in the structural elucidation of metal complexes. acs.orgcapes.gov.br In complexes with multiple ligands, overlapping proton signals can make unambiguous assignments challenging. By replacing a standard 2,2'-bipyridine (B1663995) ligand with its deuterated counterpart, the bipyridyl proton resonances are effectively removed from the ¹H NMR spectrum. whiterose.ac.uk This allows for the clear observation and assignment of the remaining proton signals from other ligands in the coordination sphere.

For instance, in the study of ruthenium(II) complexes containing diimine ligands, the use of bis(2,2'-bipyridyl-d8)ruthenium(II) dichloride was instrumental in facilitating the NMR structural assignments. acs.orgcapes.gov.br Similarly, in the investigation of a dinuclear ruthenium(II) polypyridyl complex interacting with DNA, selective deuteration of the bipyridyl rings was necessary to achieve sufficient spectral resolution to characterize the threaded intercalation binding mode. whiterose.ac.uk The removal of the bipyridyl proton signals simplified the overcrowded aromatic region of the NMR spectrum, enabling the unambiguous assignment of the protons on the bridging tpphz ligand (tetrapyrido[3,2-a:2',3'-c:3'',2''-h:2''',3'''-j]phenazine). whiterose.ac.uk

This technique is particularly valuable for studying large and complex supramolecular assemblies and biomolecular interactions where spectral overlap is a common issue.

Enhanced Resolution and Sensitivity for Molecular Interactions and Dynamics

Isotopic labeling with deuterium, including in ligands like this compound, is a widely used strategy to enhance both resolution and sensitivity in NMR spectroscopy for studying molecular interactions and dynamics. utoronto.cautoronto.ca Deuteration reduces proton-proton dipolar couplings and scalar couplings, which are major sources of line broadening in larger molecules. utoronto.ca This reduction in relaxation pathways leads to sharper lines and improved spectral resolution.

The combination of deuteration with other advanced NMR techniques, such as cryogenically cooled probes and dynamic nuclear polarization (DNP), can further amplify these sensitivity gains, enabling the study of increasingly complex systems in solution and the solid state. mit.eduresearchgate.netrsc.org

Identification of Ligand Binding Modes in d8 Metal Ion Systems

The ¹H NMR chemical shifts of 2,2'-bipyridine ligands are sensitive to their coordination environment, and this property has been systematically used to identify different binding modes in complexes of square-planar d⁸ metal ions like Palladium(II) and Platinum(II). capes.gov.brrsc.orgrsc.org The reaction of [M(bpy)]²⁺ moieties with nucleobases can result in various products, including 1:1, 1:2, and 2:2 (head-to-head or head-to-tail) complexes. capes.gov.brrsc.org

A careful analysis of the ¹H NMR spectra, particularly the upfield-shifted H5 and H5' resonances of the bipyridine ligand, allows for the assignment of specific binding situations. capes.gov.brrsc.org Additional spectral indicators, such as the concentration dependence of H6 and H6' resonances and ¹⁹⁵Pt-¹H coupling constants (where applicable), provide further confirmation of the proposed structures. capes.gov.brrsc.org This analytical approach has been validated against X-ray crystallographically characterized complexes and provides a reliable method for assigning binding modes in the absence of single-crystal X-ray data. capes.gov.brrsc.org

While these studies primarily utilized protonated 2,2'-bipyridine, the principles can be extended to systems incorporating this compound. The use of the deuterated ligand would simplify the spectra of more complex, multi-ligand systems, allowing for a clearer focus on the signals of other interacting ligands and how they are affected by the bipyridine binding mode. whiterose.ac.uk

Table 1: Representative ¹H NMR Chemical Shift Ranges for Distinguishing Binding Modes of 2,2'-bipyridine in d⁸ Metal Complexes

| Binding Mode | H5, H5' Chemical Shift (ppm) | H6, H6' Chemical Shift (ppm) | Key Characteristics |

| Mononuclear [M(bpy)(L)] | Furthest upfield | Downfield shift | Single set of bpy resonances. |

| Dinuclear (head-to-tail) | Two distinct upfield signals | Concentration independent | Two sets of bpy resonances due to different environments. |

| Dinuclear (head-to-head) | Single upfield signal | Concentration dependent | A single set of bpy resonances, often broader. |

Note: This table is a generalized representation based on findings from studies on protonated 2,2'-bipyridine complexes. capes.gov.brrsc.org

Probing Paramagnetic Species via Deuterated Analogues

NMR spectroscopy of paramagnetic complexes is often challenging due to significant line broadening and large chemical shifts caused by the unpaired electron(s). ineosopen.orgacs.org Deuteration of ligands, such as in this compound, offers a significant advantage in overcoming these challenges. The smaller gyromagnetic ratio of deuterium compared to protons results in much narrower NMR signals for the deuterated analogue in a paramagnetic environment. tamu.edukoreascience.kr The linewidth, in the limit of electron-nuclear dipolar relaxation, is proportional to the square of the gyromagnetic ratio, meaning a proton signal can be up to 42 times broader than the corresponding deuterium signal. koreascience.kr

This narrowing effect allows for the resolution of signals that would otherwise be unobservable in the ¹H NMR spectrum. tamu.edu For example, studies on methylated metallocenes showed that ²H NMR signals were narrower by a factor of up to 30 compared to the corresponding ¹H signals, enabling the resolution of signal splittings that were not visible in the proton spectra. tamu.edu

In the context of complexes containing 2,2'-bipyridine, the use of its deuterated form, bpy-d8, can be crucial for characterizing paramagnetic species. For instance, in a complex where 2,2'-bipyridine is reduced to a radical anion, the ¹H NMR spectrum can be complex and broad. mdpi.com The use of this compound would simplify the spectrum and provide sharper signals, facilitating the study of the electronic structure and spin distribution. Similarly, when studying paramagnetic metal centers, deuterating the ancillary ligands like bipyridine helps in resolving the signals of other coordinated ligands or substrates. nih.gov

Dynamic Processes Revealed by Variable Temperature NMR

Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as conformational changes, ligand exchange, and fluxional behavior. oxfordsciencetrove.comucl.ac.uk These processes often occur on the NMR timescale, and by changing the temperature, one can move from a fast-exchange regime (where averaged signals are observed) to a slow-exchange regime (where distinct signals for each species are seen), passing through a coalescence point. ucl.ac.ukbhu.ac.in

The use of this compound can be advantageous in VT-NMR studies of complex systems. By eliminating the signals from the bipyridyl ligand, the spectral changes of other dynamic parts of the molecule can be monitored without interference. whiterose.ac.uk For example, in a study of aza-bridged ligands incorporating 2,2'-bipyridine subunits, VT ¹H NMR was used to measure the energy barrier for the interconversion of conformers. mdpi.com In such a system, using a deuterated bipyridine unit would allow for a more precise analysis of the dynamics of the aza-bridge itself.

VT-NMR studies have been successfully applied to investigate various dynamic phenomena, including the fluxional behavior of rhodatetraborane complexes, hindered rotations in platinum-pyridine complexes, and coordination-decoordination equilibria of ligands in Group 1 metal complexes. acs.orgresearchgate.netmdpi.com The kinetic parameters for these processes, such as the activation energy (ΔG‡), can be determined from the coalescence temperature and the chemical shift difference between the exchanging sites. ucl.ac.ukmdpi.com

Table 2: Dynamic Processes Studied by Variable Temperature NMR

| Dynamic Process | System Example | Information Obtained |

| Conformational Interconversion | Cyclic aza-bridged bipyridine ligands | Energy barrier (ΔG‡) for ring flipping/inversion. mdpi.com |

| Hindered Rotation | [Pt(bipy)(py)₂]²⁺ complexes | Activation energies for rotation of pyridine (B92270) ligands. researchgate.net |

| Ligand Fluxionality | Hydridorhodatetraborane complexes | Identification of intramolecular proton exchange pathways. mdpi.com |

| Ligand Exchange | Pyridine-heme octapeptide complex | Exchange rates and residence times of the ligand. nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radicals and many transition metal complexes. In systems involving the 2,2'-bipyridine ligand, EPR is particularly useful for investigating its radical anion form (bpy•⁻).

When studying the radical anion of 2,2'-bipyridine, the EPR spectrum displays hyperfine coupling to the nitrogen and hydrogen nuclei. To confirm that the unpaired electron is indeed localized on the bipyridine ligand and to simplify the complex hyperfine structure, the deuterated analogue, this compound, is employed. acs.orgacs.org

In the EPR spectrum of the complex LZn(bpy) (where L is a β-diketiminate ligand), a large number of resolved hyperfine features were observed, suggesting the radical was localized on the bipyridine ligand. acs.orgacs.org To confirm this and to better resolve the nitrogen hyperfine couplings, the corresponding complex with this compound, LZn(bpy-d8), was synthesized and analyzed. The gyromagnetic ratio of deuterium (²H) is about 6.5 times smaller than that of a proton (¹H). Consequently, the hyperfine couplings to deuterium are significantly smaller and often unresolved. acs.org

The EPR spectrum of the deuterated complex, LZn(bpy-d8), simplified to a five-line pattern. This pattern arises from the hyperfine coupling of the unpaired electron to two equivalent nitrogen-14 nuclei (which have a nuclear spin I=1), confirming that the spin density is indeed centered on the bipyridine ligand. acs.org This isotopic substitution was crucial in unambiguously determining the electronic structure of the complex. acs.orgacs.org

Table 3: EPR Hyperfine Coupling Data for a Zinc-Bipyridyl Radical Complex

| Species | Nucleus | Hyperfine Coupling Constant (Gauss) | Interpretation |

| LZn(bpy) | ¹⁴N (2) | ~3.0 | Coupling to two equivalent nitrogen atoms. |

| ¹H | Multiple values | Complex spectrum due to various proton couplings. | |

| LZn(bpy-d8) | ¹⁴N (2) | ~3.0 | Confirms radical is bpy-centered (five-line spectrum). acs.org |

| ²H | ~0.46 (scaled from ¹H) | Couplings are too small to be resolved, simplifying the spectrum. acs.org |

Data derived from studies on LZn(bpy) and its deuterated analogue. acs.orgacs.org

Elucidation of Spin Density Localization in Radical Species

The interaction of the unpaired electron with the magnetic nuclei of the ligand (protons or deuterons) gives rise to this hyperfine structure. Since deuterium has a smaller magnetic moment than protium (B1232500), the hyperfine coupling constants are significantly smaller in the deuterated complex, leading to a narrowing of the EPR signal. This spectral simplification allows for a more straightforward interpretation and confirms that the unpaired electron resides primarily in a π* orbital of the bipyridine ligand. acs.orgacs.org Similar approaches have been employed in studying radical anions of other metal complexes, such as those of chromium, where EPR of ¹³CO-enriched species also helped to map the electron distribution. rsc.org These studies are crucial for understanding the non-innocent behavior of the bipyridine ligand, which can exist in neutral, radical anionic, and dianionic forms within a complex. acs.orgresearchgate.netmdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Metal-Ligand Bonding in Perdeuterated Analogues

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The analysis of metal complexes with this compound provides a clearer picture of metal-ligand bonding. A full infrared assignment for complexes of the type M(bipy)₃₂ and their perdeuterated analogues (where M = Mn, Fe, Co, Ni, Cu, Zn) has been presented, revealing that several ligand bands are sensitive to the metal ion. tandfonline.com The isotopic shifts observed upon deuteration help to confirm assignments of vibrational modes, particularly those involving the metal-nitrogen bond. tandfonline.comtandfonline.com

In a study of complexes with the general formula ML(X)₂, where L is 2,2'-bipyridine or this compound, and M includes a range of transition metals, IR spectroscopy was used to investigate the strength of the metal-ligand bond. researchgate.net The frequency shifts between the protiated and deuterated complexes helped to identify and assign the metal-ligand stretching vibrations. The data indicated stronger metal-ligand bonding for Pt(II), Pd(II), and Fe(II) compared to Mn(II), Co(II), and Zn(II). researchgate.net Ultrafast time-resolved infrared spectroscopy has also been used to study the excited states of ruthenium(II) polypyridyl complexes in deuterated acetonitrile, providing insights into their relaxation dynamics. unige.chnih.gov

Normal Coordinate Analysis and Force Field Derivations

Normal coordinate analysis (NCA) is a computational method that relates the vibrational frequencies of a molecule to its geometry and force constants. The use of isotopic data from this compound is crucial for refining the force fields used in these calculations. By providing additional experimental data points (the vibrational frequencies of the deuterated species), the force constants can be determined with greater accuracy.

For example, a normal coordinate analysis was performed on chloro complexes of various transition metals with 2,2'-bipyridine and this compound. researchgate.net This analysis employed a Urey-Bradley force field, and the resulting force constants provided a quantitative measure of the metal-ligand bond strength. researchgate.net Similar NCA studies have been conducted on other related systems, such as 4-cyanopyridine (B195900) and its deuterated species, to determine a reliable force field for the ligand. tandfonline.com The development of accurate force fields is essential for predicting and understanding the vibrational spectra of complex molecules. aip.orgaip.orgroyalsocietypublishing.org

Pressure-Tuning Vibrational Studies

The application of high pressure provides another dimension for studying vibrational modes and the electronic structure of materials. Pressure-tuning infrared and Raman spectroscopic studies on complexes like (2,2'-bipyridine)tetracarbonyl-chromium(O) have been performed. researchgate.net By observing the changes in the vibrational spectra as a function of pressure, previous assignments of the bipyridine ring modes were confirmed, and new assignments were proposed. researchgate.net Such studies can reveal information about the electron-density distribution of the ligand and the compressibility of different parts of the molecule. researchgate.net High-pressure Raman spectroscopy has also been used to investigate phase transitions and proton transfer phenomena in co-crystals involving bipyridine derivatives. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy

Characterization of Electronic Transitions in Ligands and Complexes

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectra of 2,2'-bipyridine complexes are often characterized by intense metal-to-ligand charge transfer (MLCT) bands. wikipedia.orgdalalinstitute.com The use of this compound can help in the assignment of these electronic transitions, although the effect of deuteration on the electronic spectra is generally less pronounced than on the vibrational spectra. acs.org

In the study of the zinc complex with a bipyridine radical anion, UV-Vis spectroscopy revealed absorption bands characteristic of the bpy radical species. acs.orgacs.org The radical anion exhibits a strong π → π* transition at a lower energy compared to the neutral bipyridine ligand. acs.org Time-dependent density functional theory (TD-DFT) calculations are often used in conjunction with experimental UV-Vis data to predict and interpret the electronic transitions in these complexes. hzdr.denih.gov For instance, in a series of ruthenium(II) bipyridine carbonyl complexes, TD-DFT calculations successfully reproduced the observed bathochromic shifts in the absorption maxima upon modification of the bipyridine ligand. hzdr.de

Emission and Photophysical Spectroscopic Studies

The photophysical properties of metal complexes are profoundly influenced by the nature of their ligands. The use of this compound has been pivotal in elucidating the intricate details of luminescence, excited-state dynamics, and electronic delocalization in these systems.

Metal complexes with 2,2'-bipyridine and its derivatives are known for their luminescence, which often arises from metal-to-ligand charge transfer (MLCT) excited states. mdpi.comrsc.orgacs.org The emission properties, such as quantum yields and lifetimes, are sensitive to the molecular structure and the surrounding environment. rsc.orgnih.gov

In dinuclear platinum(II) complexes, for example, the distance between the metal centers dictates whether the photophysics is characterized by MLCT or metal-metal-ligand-to-ligand charge transfer (MMLCT) transitions. rsc.org For complexes with longer Pt-Pt distances, triplet ligand-centered (³LC) photoluminescence is observed. rsc.org The deuteration of the bipyridine ligand can influence these properties by altering vibrational deactivation pathways. researchgate.net

Studies on osmium(II) terpyridine complexes have demonstrated that emission in the near-infrared region can be switched on and off through reversible photoisomerization, a process that can be finely tuned by the ligand structure. acs.org The use of deuterated ligands like bpy-d8 can help in resolving highly structured emission spectra, providing deeper insights into the vibronic coupling in the excited state. acs.orgnih.gov

The fate of a molecule after absorbing light is governed by its excited-state dynamics, which occur on timescales from femtoseconds to microseconds. researchgate.net The lifetime of an excited state is a critical parameter that determines its potential for use in applications such as photocatalysis and light-emitting devices. whiterose.ac.ukresearchgate.net

In many d⁶ metal complexes, such as those of ruthenium(II) and rhenium(I), the lowest-energy and longest-lived excited state is typically a triplet MLCT state (³MLCT). researchgate.net However, other excited states, such as ligand-centered (π-π*) states, can also be involved. researchgate.netresearchgate.net Time-resolved infrared (TRIR) spectroscopy is a powerful tool for tracking the evolution of these excited states. whiterose.ac.ukresearchgate.net For instance, in covalently linked photosensitizer-catalyst dyads, a charge-separated state (CSS) can be formed, which often has a short lifetime that may not be sufficient for efficient hydrogen evolution. whiterose.ac.uk

The lifetime of excited states can be significantly affected by the solvent and the specific ligands. researchgate.netresearchgate.net For example, the conversion from a ³IL (intraligand) to a ³CT (charge transfer) state in some rhenium complexes is slower in dimethylformamide (DMF) than in acetonitrile, a difference attributed to solvation times. researchgate.net The deuteration of ligands can affect non-radiative decay rates, potentially leading to longer excited-state lifetimes, which is a key factor in designing efficient photosensitizers. researchgate.net

| Complex Type | Excited State | Lifetime | Technique |

| Platinum(II) Dyad | Charge Separated State (CSS) | 247 ± 25 ps | Picosecond Time-Resolved Infrared Spectroscopy |

| Rhenium(I) Carbonyl | Triplet Charge Transfer (³CT) | 23 ns (in fluid solution) | Emission Spectroscopy |

| Iron(II) Polypyridyl | High-Spin (⁵T₂) | 300-350 cm⁻¹ barrier to ground state recovery | Variable-Temperature Ultrafast Absorption Spectroscopy |

Table 1: Representative Excited State Lifetimes and Characterization Techniques

In complexes containing multiple ligands, the question of whether an excited electron is localized on a single ligand or delocalized over several is of fundamental importance. osti.govtandfonline.com Isotopic labeling with this compound provides a direct way to probe this localization.

In mixed-ligand ruthenium(II) complexes of the type [Ru(bpy)₂(bpy-d8)]²⁺, spectroscopic studies can distinguish between excitation localized on the protonated (bpy) versus the deuterated (bpy-d8) ligand. nih.govcmu.edu This is because the vibrational frequencies associated with the ligand are altered by deuteration, leading to shifts in the emission spectra. nih.gov

Studies on ruthenium complexes with phenyl-substituted bipyridine ligands have shown that the peripheral phenyl rings can become more coplanar with the bipyridine core in the excited state. acs.orgmsu.edu This increased planarity facilitates greater electron delocalization over the entire ligand π-system, which in turn affects the photophysical properties. acs.orgmsu.edu The use of bpy-d8 in conjunction with other substituted ligands in mixed-ligand systems allows for a precise mapping of the electron distribution in the excited state.

Phosphorescence, the emission of light from a triplet excited state, provides valuable information about the electronic structure and geometry of the lowest triplet state (T₁). nih.gov High-resolution phosphorescence spectra can reveal fine details about the vibrational modes coupled to the electronic transition.

Theoretical calculations, such as those using density functional theory (DFT), have been successfully used to simulate the phosphorescence spectra of tris(2,2'-bipyridine) metal complexes. nih.gov These simulations have confirmed that for many complexes, the emission originates from a localized excited state where the electron is confined to a single bipyridine ligand, resulting in a distorted geometry of C₂ symmetry. nih.gov

For [Ru(bpy)₃]²⁺, the phosphorescence state is determined to be a localized ³MLCT state. nih.gov In mixed-ligand complexes like [Ru(bpy-h8)₂(bpy-d8)]²⁺, the analysis of the phosphorescence spectrum becomes more complex. While the electronic origins of the transitions are consistent with localized ³MLCT states, the vibrational satellite structures show modes from both the protonated and deuterated ligands. nih.gov This suggests a degree of vibronic coupling between the localized ³MLCT states on different ligands. nih.gov

Transient spectral hole-burning (THB) is a high-resolution spectroscopic technique used to probe the electronic structure of molecules in solid matrices at low temperatures. cmu.eduresearchgate.net It involves using a narrow-band laser to selectively excite a subset of molecules within an inhomogeneously broadened absorption band, creating a "hole" in the absorption profile. The characteristics of this hole provide information about the homogeneous linewidth and the interactions of the chromophore with its environment. aps.orgsci-hub.se

THB has been applied to specifically deuterated [Ru(bpy)₃]²⁺ complexes to investigate the localization of the lowest excited ³MLCT states. cmu.edu In these experiments, when a spectral hole is burned into a transition associated with one type of ligand (e.g., bpy), the appearance of side holes in transitions associated with another ligand (e.g., bpy-d8) unequivocally demonstrates that both sets of transitions occur within the same molecular cation. cmu.edu This rules out the possibility that the different spectral features arise from different sites in the crystal lattice. cmu.edu

For example, in a [Ru(bpy)(bpy-d8)₂]²⁺ complex, burning a hole in a transition associated with the bpy ligand resulted in the appearance of side holes in the transitions of the bpy-d8 ligands at a higher energy. cmu.edu Since energy transfer to higher energy states is not possible at the low temperature of the experiment (1.8 K), this result confirms that the excited states are localized on individual ligands within a single complex. cmu.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, enabling the identification and characterization of complex molecules. For coordination compounds involving this compound, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are particularly informative.

Characterization of Complex Compounds (e.g., MALDI-TOF)

MALDI-TOF mass spectrometry is instrumental in the characterization of large and complex coordination compounds. nih.gov This soft ionization technique allows for the analysis of intact molecular ions with minimal fragmentation, which is essential for studying supramolecular assemblies and polymeric structures. sigmaaldrich.com For instance, MALDI-TOF has been successfully employed to verify the composition of various metal complexes, including those with bipyridine-based ligands. nih.govrsc.orgsemanticscholar.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net

In the study of functionalized polymers, MALDI-TOF provides detailed information on end-group fidelity and the success of conjugation reactions. sigmaaldrich.com This is particularly relevant for systems where this compound is incorporated as a functional moiety. The technique can resolve individual oligomers, confirming the mass of the repeating unit and the identity of the end groups. sigmaaldrich.com For example, the characterization of ruthenium(II) and platinum(II) complexes with bipyridine derivatives has been effectively achieved using MALDI-TOF, providing clear evidence of the complex's formation and stoichiometry. rsc.orgsemanticscholar.org The use of specific matrices, such as α-cyano-4-hydroxycinnamic acid, is often crucial for obtaining high-quality spectra of these metal complexes. rsc.org

Table 1: Representative MALDI-TOF MS Data for Bipyridine-Containing Complexes

| Complex/Compound | Matrix | Observed m/z | Assignment | Reference |

|---|---|---|---|---|

| {Pd(bipy)(μ-P(2)O(7))} | Not specified | Not specified in abstract | Characterized | nih.gov |

| Ruthenium-Tris(bipyridine) Complex | α-cyano-4-hydroxycinnamic acid | 1623.1, 1477.1 | [M - PF6]+, [M - 2PF6]+ | rsc.org |

| Cyclometallated Pt(II) Complex | Not specified | 654.1526 | [M-O2CCF3]+ | semanticscholar.org |

| Platinum(II) Complex 1 | Not specified | 737.19 | Not specified | researchgate.net |

| Rhenium(I) Naphthalimide Complex | Not specified | ~691 | [Re(5-PAN)]+ | rsc.org |

Evidence for Ligand Reorganization and Speciation (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly gentle ionization method that allows for the transfer of ions from solution to the gas phase with minimal disruption of non-covalent interactions. This makes it an ideal tool for studying the speciation of metal complexes in solution, including processes like ligand reorganization and displacement. mdpi.comresearchgate.netfrontiersin.org

Studies on manganese(II) complexes with bipyridyl-imidazole ligands have shown that ESI-MS can provide direct evidence for ligand reorganization and complex speciation in solution. mdpi.comresearchgate.net For example, the presence of free ligand peaks in the ESI-MS spectra of a manganese complex in a water-containing solution suggested that the bipyridyl-based ligand was weakly associated with the metal ion and could be easily displaced. mdpi.com Similarly, the regioselective deuteration of dimethyl-2,2'-bipyridines has been successfully monitored and quantified using ESI-MS, confirming the incorporation of deuterium atoms. diva-portal.orgrsc.orgrsc.org The technique's ability to detect subtle changes in mass makes it highly suitable for tracking isotopic labeling. diva-portal.orgrsc.org

Table 2: ESI-MS Analysis for Speciation and Deuteration Studies

| System Studied | Observation | Interpretation | Reference |

|---|---|---|---|

| Mn(II) complexes with bpy-(imidazole)n ligands | Free ligand peaks observed in solution with water. | Weak ligand-metal association, readily displaced by water. | mdpi.com |

| 4,4'-dimethyl-2,2'-bipyridine deuteration | Signal for [1-d6 + Na]+ at m/z 213.1267. | Successful deuteration of the methyl groups. | diva-portal.org |

| 5,5'-dimethyl-2,2'-bipyridine deuteration | Distribution of deuterated products (d1 to d6). | Partial and varied deuteration across the molecule. | rsc.org |

| Pt(II) complexes with dialkoxy-bipyridine ligands | Detection of [M+Na]+ or [M+K]+ adducts. | Confirmation of complex formation and stoichiometry. | nih.gov |

X-ray Diffraction and Structural Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline solids, providing precise information on bond lengths, bond angles, and coordination geometries.

Single-Crystal X-ray Diffraction for Coordination Geometries

Table 3: Selected Crystallographic Data for Bipyridine-Containing Complexes

| Complex | Metal Center | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Mn(BPI1)(OTf)2] | Mn(II) | Not specified | Tridentate ligand coordination | mdpi.com |

| {M(bipy)(μ-P(2)O(7))} (M=Pd, Pt) | Pd(II), Pt(II) | Square-planar | "Clamshell"-like dimeric structure | nih.gov |

| [Pd(dbbpy)(tsser)] | Pd(II) | Distorted square-planar | Bidentate coordination of bipyridine and serine derivative | researchgate.net |

| K{18c6}[M(hmds)2(bipy)] (M=Cr, Mn, Fe, Co) | Cr, Mn, Fe, Co | Distorted square-planar (for Cr) | Reduced bipyridine ligand (bipy·−) | mdpi.com |

| [Ni(bpe)(H2O)2][Ni(CN)4] | Ni(II) | Square-planar and distorted octahedral | 2D cyano-bridged framework | rsc.org |

Polymorphism and Supramolecular Packing Arrangements in d8 Systems

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a significant phenomenon in the solid-state chemistry of coordination compounds. nih.govosti.govresearchgate.net The different packing arrangements in polymorphs can lead to variations in physical properties. Systems involving d8 metal ions like Pt(II) and Pd(II) with planar ligands such as 2,2'-bipyridine are known to form interesting supramolecular structures driven by π-π stacking and weak metal-metal interactions. nih.govosti.govmdpi.comresearchgate.netdepaul.educsic.es

A notable example is the polymorphism observed in a Pt(II) pyrophosphato complex with 2,2'-bipyridine. nih.gov Two crystalline phases were isolated: an orange hexahydrate and a deep green phase with fewer water molecules. nih.gov The orange form exhibits a zigzag chain-like supramolecular packing, while the green form is characterized by a "dimer-of-dimers" structural motif. nih.gov The interconversion between these forms highlights the subtle energetic balance that governs crystal packing. nih.gov Similarly, a dichloro(4,4'-diisopropoxyester-2,2'-bipyridine)platinum(II) complex was found to crystallize as two pseudo-polymorphs depending on the solvent, with one forming dimers and the other forming infinite chains through Pt···Pt interactions. osti.gov These studies demonstrate how the interplay of coordination geometry, intermolecular forces, and crystallization conditions dictates the final solid-state architecture. osti.govcsic.es

Coordination Chemistry and Ligand Design Principles

General Principles of 2,2'-Bipyridine (B1663995) Coordination

2,2'-Bipyridine (bpy) is a highly versatile and widely utilized ligand in coordination chemistry. nih.gov Its most common mode of coordination is as a chelating bidentate ligand, where both nitrogen atoms bind to the same metal center. nih.gov This forms a stable five-membered ring with the metal ion. Less frequently, 2,2'-bipyridine can act as a monodentate ligand or bridge multiple metal centers. nih.gov

The two pyridine (B92270) rings in 2,2'-bipyridine are coplanar, which allows for significant electron delocalization across the molecule. wikipedia.org This delocalization is a key factor in the distinctive optical and redox properties often observed in its metal complexes. wikipedia.org In its solid state, free 2,2'-bipyridine molecules are planar with a trans-conformation around the C-C bond connecting the two rings. nih.gov For coordination to occur, the ligand must adopt a cis-conformation, a process that incurs a degree of strain energy. nih.gov

The stability of metal complexes with 2,2'-bipyridine is generally greater than that of complexes with an equivalent number of monodentate pyridine ligands. nih.gov However, complexes with 1,10-phenanthroline (B135089) (phen), a structurally similar ligand, are typically more stable than their 2,2'-bipyridine counterparts. nih.gov This difference in stability is attributed to the pre-organized nature of the phenanthroline ligand, which does not require a conformational change for chelation. nih.gov

Substituents on the bipyridine ring can influence the stability and properties of the resulting metal complexes. For instance, substituents in the 3,3' positions can prevent the pyridine rings from lying in the same plane, leading to less stable complexes. vpscience.org Conversely, substituents can be strategically used to enhance properties like solubility in specific solvents. wikipedia.org

Bidentate Coordination Modes and Stability of Metal-2,2'-Dipyridyl-d8 Complexes

The deuterated analogue, 2,2'-Dipyridyl-d8, exhibits coordination behavior that is fundamentally identical to its non-deuterated counterpart, 2,2'-bipyridine. The primary and most stable mode of coordination is as a bidentate ligand, forming a chelate ring with a metal ion. nih.govwisdomlib.org This bidentate chelation significantly enhances the stability of the resulting complexes compared to those formed with monodentate pyridine ligands, a phenomenon known as the chelate effect. vpscience.org The formation of five- or six-membered rings, including the metal atom, is a key factor in this increased stability. vpscience.org

The stability of these complexes can be quantified by their formation constants (also known as stability constants). A higher formation constant indicates a more stable complex. vpscience.org Generally, for tris-bipyridyl complexes, the stepwise formation constants follow the trend K₁ > K₂ > K₃. nih.gov

While bidentate chelation is the dominant coordination mode, other modes are possible, though less common. These include acting as a monodentate ligand or as a bridging ligand between two metal centers. nih.gov The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions.

The introduction of substituents on the 2,2'-bipyridine framework can impact the stability of the metal complexes. For example, bulky groups can introduce steric hindrance, which may lead to less stable complexes. vpscience.org Specifically, substituents at the 6,6'-positions can sterically hinder the approach of other ligands to the metal center. nih.gov

Complexation with Transition Metal Ions (d8 systems emphasized)

This compound, like its protonated analog, forms stable complexes with a wide array of transition metals. Of particular interest are the complexes formed with d8 metal ions such as Palladium(II) and Platinum(II), which typically adopt a square-planar geometry. wikipedia.orgresearchgate.nettubitak.gov.tr

In these square-planar complexes, the reaction of [M(bpy)]²⁺ (where M = Pd(II) or Pt(II)) moieties can lead to various products, including 1:1, 1:2, and 2:2 complexes. capes.gov.br The formation of five-coordinate complexes has also been observed, where a nucleophile adds to the square-planar complex. rsc.org The stability of these five-coordinate adducts has been studied, and a linear correlation has been found between the stability constants for the phenanthroline and bipyridine complexes. rsc.org

The electronic properties of these complexes are of significant interest. Bipyridine complexes often exhibit intense absorption bands in the visible spectrum, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org Many of these complexes are also electroactive, with both metal-centered and ligand-centered electrochemical reactions being reversible one-electron processes. wikipedia.org

Ruthenium Complexes

Ruthenium complexes containing 2,2'-bipyridine and its deuterated derivatives are among the most extensively studied polypyridyl complexes. wikipedia.orgtandfonline.com The use of bis(2,2'-bipyridyl-d8)ruthenium(II) dichloride has been instrumental in facilitating NMR structural assignments of complexes containing other diimine ligands. tandfonline.comacs.org This is because the deuteration simplifies the ¹H NMR spectra, allowing for clearer interpretation of the signals from the non-deuterated ligands. dcu.ie

Tris(bipyridyl)ruthenium(II), [Ru(bpy)₃]²⁺, is a classic example of a ruthenium polypyridyl complex. wikipedia.org It is known for its luminescent properties and has been widely studied for its photochemical and photophysical behavior. wikipedia.orgrsc.orgcore.ac.uk The synthesis of these complexes can be efficiently carried out using microwave-assisted methods. tandfonline.com

Mixed-ligand ruthenium complexes, such as [Ru(bpy)₂(dppz)]²⁺ (where dppz = dipyrido[3,2-a:2',3'-c]phenazine), have also been synthesized and characterized. rsc.org In these complexes, the different ligands can have distinct electronic roles. For instance, in [Ru(bpy)₂(dppz)]²⁺, the [Ru(bpy)₂]²⁺ moiety acts as a chromophore, while the dppz ligand functions as an electron acceptor. rsc.org The synthesis of such heteroleptic complexes often involves a multi-step process. core.ac.ukmdpi.com

Palladium and Platinum Complexes

Palladium(II) and Platinum(II) are d8 metal ions that readily form square-planar complexes with 2,2'-bipyridine and its derivatives. nih.govnih.govresearchgate.net These complexes have been the subject of extensive research due to their interesting structural and reactive properties.

For instance, isostructural dimeric pyrophosphato complexes of Pd(II) and Pt(II) with the general formula {[M(bipy)]₂(μ-P₂O₇)} have been synthesized and characterized. nih.gov These "clamshell-like" structures exhibit interesting supramolecular packing arrangements with short intramolecular metal-metal distances. nih.gov

The reaction of [M(bpy)]²⁺ (M = Pd, Pt) with nucleobases can lead to a variety of products, including mononuclear and dinuclear species. capes.gov.br The binding modes of the bipyridine ligand in these complexes can be identified using ¹H NMR spectroscopy. researchgate.netcapes.gov.br

Cyclometalated palladium(II) and platinum(II) complexes, where the bipyridine ligand is deprotonated at one of the carbon atoms and forms a C-N chelate, have also been prepared. acs.org These complexes can exhibit interesting photophysical properties.

Furthermore, mixed-ligand complexes of palladium(II) and platinum(II) containing 2,2'-bipyridine and other ligands, such as barbiturates or amino acids, have been synthesized and their potential applications explored. nih.govresearchgate.net

Nickel Complexes

Nickel(II), another d8 metal ion, forms a variety of complexes with 2,2'-bipyridine. Depending on the coordination environment, these complexes can be square-planar or octahedral. For example, square-planar nickel(II) complexes with a general formula of (donor)Ni(acceptor) have been synthesized, where a dianionic catecholate or azanidophenolate ligand acts as the electron donor and a neutral bipyridine ligand acts as the electron acceptor. rsc.org These complexes are diamagnetic, consistent with a low-spin d8 configuration. rsc.org

In other cases, nickel(II) can form octahedral complexes, such as [Ni(2-bpy)₂(CCl₃COO)₂]·2H₂O. researchgate.net The thermal decomposition of these complexes has been studied, and it has been found that they decompose through various intermediates to form nickel oxide. researchgate.net

The binding of Ni(II) to 2,2'-bipyridine ligands incorporated into the backbone of DNA has been shown to significantly increase the thermal stability of the DNA duplex. nih.gov This highlights the potential of using metal-ligand interactions to modulate the properties of biomolecules.

Electrospray mass spectrometry has been used to study the reactivity of [Pt₂(μ-S)₂(PPh₃)₄] with nickel(II) complexes containing 2,2'-bipyridine, leading to the formation of dicationic {Pt₂S₂Ni} aggregates. core.ac.uk

Zinc Complexes and Redox Activity of the Ligand

Zinc(II) is a d10 metal ion and typically forms tetrahedral or octahedral complexes. While the metal center itself is not redox-active under normal conditions, the 2,2'-bipyridine ligand can exhibit redox activity when coordinated to zinc. acs.orgnih.gov

Systematic studies on β-diketiminate zinc complexes with 2,2'-bipyridine have shown that the bipyridine ligand can exist in three different oxidation states: neutral (bpy⁰), a monoradical anion (bpy•⁻), and a diamagnetic dianion (bpy²⁻). acs.orgnih.gov The specific oxidation state of the bipyridine ligand can be controlled by the stoichiometry of the reducing agent used in the synthesis. acs.orgnih.gov

The formation of the bipyridine radical anion in these zinc complexes has been confirmed by various spectroscopic techniques, including UV-vis and EPR spectroscopy. acs.orgnih.gov The use of deuterated 2,2'-bipyridine (bpy-d8) in these studies is crucial for interpreting the EPR spectra and confirming that the spin density is localized on the bipyridine ligand. acs.orgnih.gov

The redox activity of the bipyridine ligand is not limited to these specific zinc complexes. The ligand 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine, which is a dinucleating analogue of 2,2'-bipyridine, also exhibits redox-active behavior when complexed with zinc and copper. nih.gov Furthermore, heteroligand zinc(II) complexes with redox-active Schiff bases and 2,2'-bipyridine have been synthesized, where both the Schiff base and the bipyridine ligand can be involved in electrochemical transformations. mdpi.com

Manganese Complexes

Manganese complexes incorporating bipyridine-type ligands are of significant interest, particularly for their potential applications in bioinorganic chemistry and catalysis, such as water oxidation. nih.govmdpi.com While specific studies focusing exclusively on Mn(II) with this compound are not extensively detailed in the provided results, the principles governing the coordination of standard 2,2'-bipyridine are directly applicable. Research on manganese complexes with non-deuterated bipyridine and related diimine ligands shows that these compounds typically feature Mn(II) centers in a distorted octahedral geometry. mdpi.com

Cyclic voltammetry studies on such manganese complexes reveal ligand-centered reductions and metal-centered oxidations. nih.govmdpi.com The electronic spectra are dominated by ligand-centered transitions. nih.govmdpi.com The substitution of bpy with bpy-d8 is a common strategy in spectroscopic studies to differentiate between ligand and metal-based phenomena. For instance, in mechanistic studies of manganese-catalyzed CO2 reduction, related deuterated ligands have been used to track reaction pathways. core.ac.uk The replacement of hydrogen with deuterium (B1214612) in the bipyridine ligand primarily affects the vibrational modes of the complex, which can be observed using IR and Raman spectroscopy, but generally does not significantly alter the primary coordination geometry or the electronic energy levels of the metal center. researchgate.net

Table 1: General Characteristics of Mn(II)-Bipyridine Complexes

| Property | Description | Reference |

|---|---|---|

| Coordination Geometry | Typically distorted octahedral | mdpi.com |

| Redox Behavior | Ligand-centered reductions, metal-centered oxidations | nih.govmdpi.com |

| Spectroscopic Features | UV-vis spectra dominated by ligand-centered transitions | nih.govmdpi.com |

| Catalytic Applications | Precatalysts for water oxidation and CO₂ reduction | nih.govcore.ac.uk |

Iridium and Osmium Complexes

Iridium(III) and Osmium(II), both d6 metal ions, form highly stable and often luminescent complexes with 2,2'-bipyridine and its derivatives, making them central to research in photophysics and photocatalysis. The use of this compound in these systems is instrumental for understanding the mechanisms of radiative and non-radiative decay.

Studies on Osmium complexes have shown that C-H bond activation of 2,2'-bipyridine can occur, and the use of deuterated precursors and ligands helps to trace the intricate H/D isotopic exchanges that take place during the reaction. csic.es For example, reacting a deuterated osmium hydride precursor with 2,2'-bipyridine in a deuterated solvent leads to a partially deuterated complex, providing insight into the activation mechanism. csic.es

In the context of photophysics, deuteration of the bipyridine ligands in both Iridium and Osmium complexes is a well-established method to increase luminescence lifetimes and quantum yields. researchgate.net This effect arises because the C-D vibrational modes have lower frequencies than C-H modes. Since these vibrations are coupled to the non-radiative decay pathways of the excited state, replacing H with D reduces the efficiency of these deactivation channels, thus enhancing phosphorescence. acs.org This strategy has been pivotal in designing highly efficient phosphorescent materials for applications like Organic Light-Emitting Diodes (OLEDs). acs.org

Copper Complexes

Copper complexes with 2,2'-bipyridine ligands are widely studied for their catalytic activity and role in materials science. rsc.orgrsc.org The ligands can chelate to Cu(I) or Cu(II) centers, forming complexes with diverse geometries. rsc.orgnih.gov While direct studies on this compound with copper are less common in the search results, the principles derived from studies with non-deuterated bpy are transferable. For instance, copper(I) bipyridine complexes are known to be luminescent, with emissions arising from metal-to-ligand charge transfer (MLCT) states. researchgate.net

The deuteration of the bipyridine ligand would be expected to influence these photophysical properties in a manner similar to that observed for iridium and osmium complexes, namely by reducing non-radiative decay rates and potentially enhancing emission. In catalysis, copper-bipyridine complexes have been explored as biomimetic catalysts, mimicking enzymes like tyrosinase. nih.gov Here, deuterated ligands could be employed to investigate the mechanism of catalytic oxidations.

Influence of Deuteration on Coordination Geometry and Electronic Structure

The substitution of hydrogen with deuterium in the this compound ligand has a well-understood, albeit subtle, influence on the resulting metal complexes.

Coordination Geometry: Deuteration does not significantly alter the primary coordination geometry of the complex. acs.org The bond lengths and angles within the coordination sphere remain largely unchanged because the electronic structure, which dictates atomic bonding and spatial arrangement, is not affected by the change in nuclear mass. acs.org

Electronic Structure: The electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also largely unaffected by deuteration. acs.org Consequently, properties directly related to the electronic states, such as absorption spectra and redox potentials, show minimal changes.

The primary influence of deuteration is on the vibrational properties of the molecule. acs.org The heavier deuterium atoms lead to lower frequency C-D vibrations compared to C-H vibrations. This change is readily observable in IR and Raman spectra and is the basis for using this compound as a spectroscopic label. acs.org This modification of vibrational modes has a profound impact on the photophysical properties by altering the vibronic coupling—the interaction between electronic transitions and molecular vibrations. acs.org This modulation affects the rates of non-radiative decay from excited states, which is why deuteration often leads to enhanced luminescence and longer excited-state lifetimes in phosphorescent complexes. acs.orgrsc.org

Table 2: Effect of Deuteration (H vs. D) on Complex Properties

| Property | Influence of Deuteration | Rationale | Reference |

|---|---|---|---|

| Coordination Geometry | Negligible | Electronic structure, which governs geometry, is unchanged. | acs.org |

| Electronic Energy Levels (HOMO/LUMO) | Negligible | Isotopic substitution does not alter electron distribution. | acs.org |

| Vibrational Frequencies | Significant Decrease | Increased mass of deuterium lowers C-D vibrational frequencies. | acs.org |

| Photophysical Properties (e.g., Luminescence Lifetime) | Significant Increase | Reduced non-radiative decay rates due to lower energy C-D vibrations and altered vibronic coupling. | acs.orgrsc.org |

Redox-Active Nature of the Dipyridyl Ligand in Metal Complexes

The 2,2'-bipyridine ligand is not merely a passive scaffold but is redox-active, meaning it can accept and donate electrons during chemical processes. acs.orgrsc.org This non-innocent behavior is crucial in many catalytic and electron-transfer reactions. rsc.orgmdpi.com The ligand can exist in three distinct oxidation states within a complex: the neutral form (bpy⁰), a one-electron reduced radical anion (bpy•⁻), and a two-electron reduced dianion (bpy²⁻). acs.org

The different redox states of the coordinated bipyridine ligand can be generated through chemical or electrochemical reduction.

Neutral State (bpy⁰): This is the most common state, where the bipyridine acts as a neutral, two-electron sigma-donor, chelating to the metal center. acs.org

Radical Anion State (bpy•⁻): One-electron reduction of a complex containing a neutral bpy ligand often localizes the electron on the ligand's π* system, forming a radical anion. acs.org This species is paramagnetic and can be characterized by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org Studies using this compound (bpy-d8) are particularly valuable here, as the deuteration simplifies the hyperfine structure in the EPR spectrum, confirming that the unpaired electron is indeed localized on the bipyridine ligand. acs.org

Dianion State (bpy²⁻): A further one-electron reduction can lead to the formation of the diamagnetic dianion. acs.org

The reduction of the bpy ligand induces structural changes in the complex. As electrons are added to the ligand's antibonding orbitals, the Zn-N(bpy) bond lengths tend to decrease to stabilize the LUMO, while bonds in co-ligands may elongate. acs.org The ability of the bipyridine ligand to act as an electron reservoir is fundamental to its role in promoting multi-electron reactivity at metal centers that might otherwise only undergo one-electron processes. rsc.org

Multi-Nuclear and Polynuclear Complex Formation

The 2,2'-dipyridine framework is a foundational building block for constructing larger, more complex multi-nuclear and polynuclear structures. nsf.gov While bipyridine itself typically acts as a chelating ligand to a single metal center, it can be incorporated into larger, divergent ligands designed to bridge multiple metal ions. researchgate.networktribe.com

For example, oligobipyridine ligands, consisting of multiple bipyridine units linked by flexible or rigid spacers, can spontaneously assemble with metal ions like copper(I) to form intricate structures such as double-stranded helicates. researchgate.netpnas.org In these assemblies, each bipyridine unit coordinates to a metal ion, and the collection of ligands and ions forms a stable, ordered polynuclear complex. researchgate.net

Furthermore, 2,2'-dipyridine can be part of a "rollover" cyclometalation process, where the ligand initially coordinates in a standard N,N'-fashion and then undergoes C-H activation to form a C-N chelate, with the second nitrogen atom available to coordinate to another metal center. This has been observed in the formation of binuclear osmium and iridium complexes, creating a bridge that facilitates electronic communication between the two metal centers. nih.gov The use of deuterated solvents and ligands is critical in mechanistic studies of these complex C-H activation and assembly processes. csic.es Similarly, ligands like 2,2'-dipyridylamine (B127440), a close relative of bipyridine, are well-known for their ability to bridge multiple metal centers, forming di- and trinuclear complexes. nsf.govrsc.org

Metallosupramolecular Architectures Incorporating this compound

The isotopic substitution of hydrogen with deuterium in ligands, a process known as deuteration, serves as a subtle yet powerful tool in coordination chemistry for constructing and analyzing metallosupramolecular architectures. The use of this compound (perdeuterated 2,2'-bipyridine), in which all eight hydrogen atoms are replaced by deuterium, allows researchers to probe the structural, kinetic, and photophysical properties of complex assemblies without significantly altering their fundamental chemical nature. The change in mass affects vibrational frequencies, which in turn influences reaction rates and non-radiative decay pathways of excited states, providing insights that are not accessible with the standard protiated ligand. nih.govrsc.orglibretexts.org

Detailed research findings have demonstrated the utility of deuterated bipyridine ligands in the formation and characterization of sophisticated coordination structures. While studies may utilize different isomers of deuterated bipyridine, the principles are broadly applicable to systems incorporating this compound.

One key application is in the field of neutron diffraction, where the difference in neutron scattering cross-sections between hydrogen and deuterium is exploited to determine the precise location of ligands within a crystal lattice. For instance, neutron diffraction studies on two-dimensional coordination polymers formed from metal dichlorides and a fully deuterated bipyridine ligand (4,4'-bipyridine-d8) have successfully elucidated their chemical and magnetic structures. researchgate.net In these architectures, infinite chains of metal-chloride units are cross-linked by the deuterated bipyridine ligands. researchgate.net The use of the deuterated ligand was critical for minimizing incoherent scattering from hydrogen atoms, which would have obscured the structural details.

These studies revealed an orthorhombic crystal structure and provided precise data on the magnetic ordering of the materials. researchgate.net For example, CoCl₂(bpy-d8) and NiCl₂(bpy-d8) were found to exhibit long-range antiferromagnetic ordering below specific transition temperatures (TN). researchgate.net The magnetic moments were observed to be ferromagnetically coupled within the metal-chloride chains and antiferromagnetically coupled between adjacent chains. researchgate.net

Table 1: Structural and Magnetic Properties of Coordination Polymers with Deuterated Bipyridine (bpy-d8)

| Compound | Crystal System | Space Group | Magnetic Ordering | Transition Temp. (TN) | Ordered Moment (at 1.5 K) |

| CoCl₂(bpy-d8) | Orthorhombic | Pban | Antiferromagnetic | 5.0 K | 2.8(2) µB |

| NiCl₂(bpy-d8) | Orthorhombic | Pban | Antiferromagnetic | 8.5 K | 2.0(2) µB |

Data sourced from neutron diffraction studies on coordination polymers using fully deuterated 4,4'-bipyridine-d8. researchgate.net

The incorporation of this compound also has a discernible impact on the kinetics and equilibria of reactions involving metallosupramolecular complexes. This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in zero-point vibrational energies between C-H and C-D bonds. Research has shown that rate constants for the base hydrolysis of the tris(2,2'-bipyridyl)iron(II) ion differ when the standard ligand is replaced with its perdeuterated isotopomer. rsc.org Similarly, both the rate and equilibrium constants for the formation of hydroxide (B78521) adducts with the bis(2,2'-bipyridyl)platinum(II) ion are affected by the deuteration of the ligand. rsc.org These findings underscore the role of the ligand's vibrational modes in the reaction mechanism, a detail that can be finely probed using this compound.

Furthermore, deuteration is a valuable strategy for investigating the photophysical properties of metal complexes. The replacement of hydrogen with deuterium slows the rate of non-radiative decay from excited states that occurs through vibrational pathways. nih.gov This can lead to higher emission quantum yields and longer excited-state lifetimes. In the context of metallosupramolecular assemblies designed for applications like light-harvesting or photocatalysis, controlling these deactivation pathways is crucial. Studies on related ruthenium-bipyridyl complexes have shown that deuteration can enhance the efficiency of processes like interfacial electron injection into semiconductors by reducing competitive vibrational relaxation, thereby favoring the desired photochemical pathway. nih.gov While some studies focus on the effect of deuterated solvents, the principle directly applies to the deuteration of the ligand itself. nih.govrsc.org

Mechanistic Investigations and Reaction Pathway Elucidation

Catalytic Reaction Mechanisms

Complexes incorporating the 2,2'-dipyridyl scaffold are central to a wide array of catalytic reactions. The ligand's ability to stabilize various metal oxidation states and influence the electronic environment of the metal center is crucial for facilitating multi-step catalytic cycles. acs.orgtsijournals.com Mechanistic studies, often employing isotopic labeling with compounds like 2,2'-Dipyridyl-d8, allow chemists to unravel the intricate steps of these processes, from substrate activation to product release.

Elucidation of Rate-Determining Steps

Identifying the slowest step in a catalytic cycle, known as the rate-determining or rate-limiting step, is fundamental to understanding and optimizing a reaction. wikipedia.org For catalytic systems involving 2,2'-dipyridyl ligands, a combination of experimental kinetics and computational modeling is often employed to pinpoint this crucial stage.

Table 1: Rate-Determining Steps in Catalysis with Bipyridyl Ligands

| Catalytic Reaction | Metal Center | Proposed Rate-Determining Step | Method of Elucidation |

|---|---|---|---|

| Alkene Hydroarylation | Rhodium (Rh) | Reductive Elimination | DFT Calculations unizar.es |

| Alkyne Hydroarylation | Rhodium (Rh) | Migratory Insertion | DFT Calculations unizar.es |

| Ethylene Hydrophenylation | Platinum (Pt) | Reductive Elimination | DFT Calculations osti.gov |

| Ni/Ir Photoredox Coupling | Nickel (Ni) | Reductive Elimination | Mechanistic Studies acs.org |

Hydrogen/Deuterium (B1214612) Exchange Pathways in Catalytic Processes

Hydrogen/Deuterium (H/D) exchange experiments are a powerful method for tracing the pathway of hydrogen atoms throughout a catalytic reaction, and deuterated ligands like this compound are essential for such studies. By strategically placing deuterium labels on substrates, solvents, or ligands, chemists can follow bond activation and formation steps.

For instance, H/D exchange experiments have been instrumental in proposing plausible mechanisms for rhodium-catalyzed hydroarylation reactions. unizar.es The observation of deuterium scrambling between reactants and intermediates provides direct evidence for reversible steps such as C-H activation and hydrometallation. In other systems, such as the hydrogenation of levulinic acid over a Ruthenium-on-carbon (Ru/C) catalyst, significant H/D exchange occurs between the D₂ gas and the solvent (H₂O), promoted by the catalyst surface. acs.org Similarly, iron complexes have been shown to catalyze H/D exchange at (hetero)aromatic C(sp²)-H bonds using benzene-d₆ as the deuterium source, with computational studies pointing towards a σ-bond metathesis pathway. acs.org The use of platinum-on-carbon (Pt/C) catalysts in D₂O is also an effective method for deuterating aromatic rings via H/D exchange. researchgate.net

Oxidative Addition Mechanisms in Organometallic Catalysis

Oxidative addition is a fundamental step in many catalytic cycles where a metal center's oxidation state and coordination number increase. ufrgs.bryoutube.com The 2,2'-dipyridyl ligand plays a crucial role in stabilizing the higher oxidation state metal species formed during this process. The mechanism of oxidative addition can vary, proceeding through concerted, Sₙ2-type, or radical pathways depending on the metal, the ligand, and the substrate. ufrgs.bryoutube.com